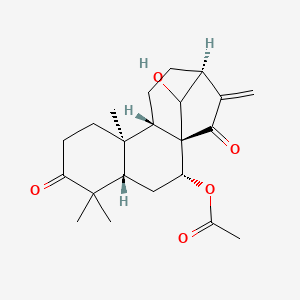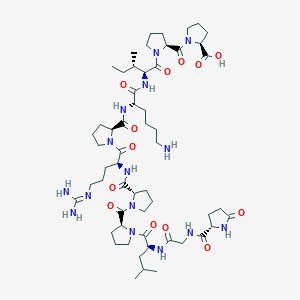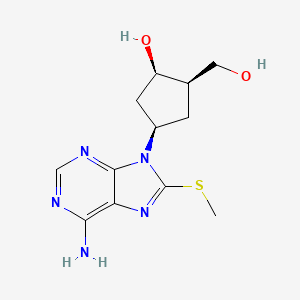
Glaucocalyxin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaucocalyxin D is a diterpenoid compound isolated from the plant Rabdosia japonica. It belongs to the ent-kaurane family of diterpenoids and has been found to exhibit various biological activities, including cytotoxicity against tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin D involves several steps. The primary source is the Rabdosia amethystoides medicinal plant. The process includes crushing the plant material, extracting the active compounds, treating the solution, passing it through a column, and recrystallizing to obtain this compound . Further chemical modifications, such as acetylation, can be performed to derive this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes from Rabdosia japonica are scalable and can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Glaucocalyxin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified diterpenoids with altered biological activities. For example, glycosylation of this compound can enhance its solubility and biological activity .
Aplicaciones Científicas De Investigación
Glaucocalyxin D has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It is studied for its cytotoxic effects on different human tumor cell lines.
Mecanismo De Acción
Glaucocalyxin D exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the STAT3 signaling pathway, which is involved in cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and cell cycle arrest in tumor cells . Additionally, it affects the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Glaucocalyxin A: Another ent-kaurane diterpenoid with similar biological activities, including cytotoxicity and anti-inflammatory effects.
Wangzaozin A: A tetracyclic diterpenoid with bioactive properties.
Uniqueness
Glaucocalyxin D is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to inhibit multiple signaling pathways and induce apoptosis in various tumor cells sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C22H30O5 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1 |
Clave InChI |
FFGVENBOZJZUNS-UVJXNXQRSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C |
SMILES canónico |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)




![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
